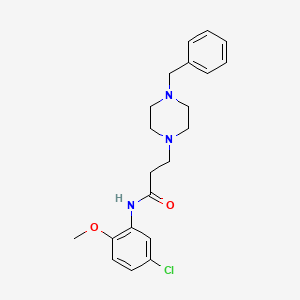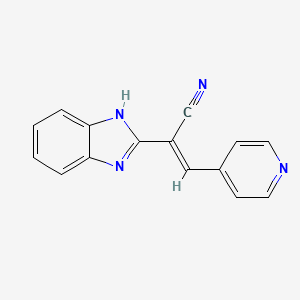
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: The butyl, cyano, pentyl, and phenyl groups can be introduced through various substitution reactions.
Acetamide formation: The final step involves the reaction of the pyridine derivative with 2-(2,4-dichlorophenoxy)acetic acid to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific reaction but could include controlled temperatures, pressures, and the use of solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
科学研究应用
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Possible applications as a pesticide or herbicide.
Materials Science: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could act on biological pathways in pests or plants.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyridine derivatives with different substituents. Examples could be:
- N-(3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(5-butyl-3-cyano-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
The uniqueness of N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide lies in its specific combination of substituents, which could confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C29H31Cl2N3O2 |
|---|---|
分子量 |
524.5 g/mol |
IUPAC 名称 |
N-(5-butyl-3-cyano-6-pentyl-4-phenylpyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c1-3-5-8-14-25-22(13-6-4-2)28(20-11-9-7-10-12-20)23(18-32)29(33-25)34-27(35)19-36-26-16-15-21(30)17-24(26)31/h7,9-12,15-17H,3-6,8,13-14,19H2,1-2H3,(H,33,34,35) |
InChI 键 |
UEDDZVBHURLOJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)


![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)

![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)


![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)
![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
